cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride
Overview
Description
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride is a chemical compound with the molecular formula C₇H₁₅ClN₂ and a molecular weight of 162.66 g/mol . This compound is known for its unique structure, which includes a hexahydropyrrolo[3,4-b]pyrrole core with a methyl group at the 5-position and two hydrochloride groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the hexahydropyrrolo[3,4-b]pyrrole ring system. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical tool.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride can be compared with other similar compounds, such as:
- cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Monohydrochloride
- trans-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride These compounds share a similar core structure but differ in the position of substituents or the number of hydrochloride groups. The unique properties of this compound make it particularly valuable for specific research applications .
Properties
IUPAC Name |
(3aS,6aS)-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c1-9-4-6-2-3-8-7(6)5-9;;/h6-8H,2-5H2,1H3;2*1H/t6-,7+;;/m0../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOLFMYODKPZTC-AUCRBCQYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNC2C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2CCN[C@@H]2C1.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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